Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Overview
Description
Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is an organic compound that features a boronic ester group
Mechanism of Action
Target of Action
Similar compounds have been used as reagents to synthesize quinoxaline derivatives or heterocyclylamine derivatives as pi3 kinase inhibitors . PI3 kinases play a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
It’s likely that it interacts with its targets (such as pi3 kinases) by binding to the active site, thereby inhibiting the kinase’s activity and leading to changes in cellular processes .
Biochemical Pathways
Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate may affect the PI3K/AKT/mTOR pathway, which is a critical signaling pathway in cells. This pathway is involved in cell cycle progression, growth, survival, and metabolism . By inhibiting PI3 kinases, the compound could potentially disrupt these processes.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. If it acts as a PI3 kinase inhibitor, it could potentially lead to decreased cell growth and proliferation, and increased cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the reaction of 3-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, forming the boronic ester intermediate. This intermediate is then treated with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenol derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The boronic ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a fluorescent probe for detecting biomolecules.
Medicine: Explored for its potential as an enzyme inhibitor and in drug design.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in organic synthesis.
Pinacolborane: A boronic ester with similar reactivity.
Bis(pinacolato)diboron: A reagent used in the synthesis of boronic esters.
Uniqueness
Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is unique due to its dual functional groups (boronic ester and carbamate), which provide a combination of reactivity and versatility not found in simpler boronic acid derivatives .
Properties
IUPAC Name |
methyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-8-11(9-10)16-12(17)18-5/h6-9H,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAMRUWWLIHMFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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